molecular formula C₁₉H₁₈D₃N₃O₅S B1161868 5-Hydroxy Acetate Omeprazole-d3

5-Hydroxy Acetate Omeprazole-d3

Cat. No.: B1161868
M. Wt: 406.47
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Acetate Omeprazole-d3 (Chemical name: this compound; Synonyms: 5-Acetoxy Omeprazole-d3) is a deuterated stable isotope-labeled analog of 5-Hydroxy Acetate Omeprazole, which is a key intermediate in the synthesis of 5-Hydroxy Omeprazole . As the main metabolite of Omeprazole, 5-Hydroxy Omeprazole acts by covalently binding to the proton pump (H+/K+ ATPase) in the stomach, thereby inhibiting gastric acid secretion and providing an anti-ulcerative effect . This deuterated compound, with a molecular formula of C19H18D3N3O5S and a molecular weight of 406.47 g/mol, is primarily used as an analytical standard, particularly for High-Performance Liquid Chromatography (HPLC), to ensure accurate quantification and validation in method development . Its application is crucial for researchers studying the metabolic pathways and pharmacokinetics of Omeprazole, a well-known proton pump inhibitor . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals . For safe handling, it is recommended to store the compound in a refrigerator at 2-8°C .

Properties

Molecular Formula

C₁₉H₁₈D₃N₃O₅S

Molecular Weight

406.47

Synonyms

5-Acetoxy Omeprazole-d3;  (4-Methoxy-d3-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylpyridin-3-yl)methyl Acetate

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Total Synthesis Approaches for 5-Hydroxyomeprazole Precursors

The total synthesis of 5-hydroxyomeprazole is a complex process that hinges on the successful preparation of key precursors. A significant challenge in the synthesis is the creation of the hydroxymethyl group on the pyridine (B92270) ring of the omeprazole (B731) structure.

A convenient route for the laboratory-scale synthesis of 5-hydroxyomeprazole has been developed, focusing on the preparation of the crucial precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. researchgate.netresearchgate.net This multi-step synthesis involves the creation of a substituted pyridine ring, which is later coupled with a benzimidazole (B57391) moiety to form the core structure of omeprazole. The introduction of the hydroxyl group at the 5-position of the pyridine ring is a key transformation in this synthetic pathway.

The general synthetic strategy often involves the initial construction of the appropriately substituted pyridine and benzimidazole rings separately. These two heterocyclic systems are then joined together through a methylsulfinyl bridge. The final step is the selective oxidation of the sulfide (B99878) to a sulfoxide, yielding the omeprazole structure. For the synthesis of 5-hydroxyomeprazole, the pyridine precursor must already contain a protected or masked hydroxyl group at the desired position.

Precursor Key Synthetic Steps Significance
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanolFormation of the pyridine ring, chloromethylation, and introduction of the hydroxymethyl group. researchgate.netresearchgate.netA pivotal intermediate that contains the necessary functional groups for coupling with the benzimidazole portion and forming the final 5-hydroxyomeprazole structure. researchgate.netresearchgate.net
5-methoxy-1H-benzo[d]imidazole-2-thiolCondensation reactions to form the benzimidazole ring system.The thiol group is essential for creating the sulfide linkage with the pyridine precursor.

Deuterium (B1214612) Labeling Techniques for Production of Pharmaceutical Research Standards

Deuterium-labeled compounds are indispensable tools in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. acs.orgclearsynth.com The replacement of hydrogen with its heavier isotope, deuterium, creates a molecule that is chemically identical but has a greater mass. clearsynth.com This mass difference allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry. acs.org

Several methods are employed for the introduction of deuterium into organic molecules:

Hydrogen Isotope Exchange (HIE): This is a common late-stage method where hydrogen atoms in the target molecule are directly exchanged for deuterium. acs.org This can be achieved using various catalysts and deuterium sources, such as deuterium gas (D2) or heavy water (D2O). researchgate.net

Reductive Deuteration: This involves the reduction of a functional group, such as a carbonyl or a double bond, using a deuterium-donating reagent.

Dehalogenative Deuteration: In this technique, a halogen atom is replaced with a deuterium atom, often using a catalyst and a deuterium source. nih.gov

The choice of labeling strategy depends on the desired position of the deuterium atoms and the stability of the molecule under the reaction conditions. For 5-Hydroxy Acetate (B1210297) Omeprazole-d3, the deuterium atoms are typically introduced on the methoxy (B1213986) group of the benzimidazole ring. This specific labeling provides a stable isotopic signature that does not interfere with the metabolic pathways being studied.

Labeling Technique Description Application
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium, often catalyzed by metals. acs.orgresearchgate.netLate-stage labeling of drug candidates and metabolites. acs.org
Reductive DeuterationAddition of deuterium across a double bond or to a carbonyl group. nih.govIntroduction of deuterium at specific sites.
BiosynthesisFeeding deuterated precursors to microorganisms or cell cultures. clearsynth.comProduction of complex deuterated molecules. clearsynth.com

Derivatization Pathways and the Formation of 5-Hydroxy Acetate Omeprazole-d3 as a Synthetic Intermediate

5-Hydroxyomeprazole can be further modified through derivatization to produce other useful compounds for research. The formation of this compound is a prime example of such a derivatization. This process involves the esterification of the hydroxyl group of 5-hydroxyomeprazole with an acetylating agent.

This acetylation serves two primary purposes. Firstly, it can act as a protective group during subsequent synthetic steps. Secondly, the resulting acetate ester may have different physicochemical properties, such as solubility or chromatographic behavior, which can be advantageous for specific analytical applications.

The synthesis of the deuterated analog, this compound, would typically involve using a deuterated acetylating agent or starting with a deuterated 5-hydroxyomeprazole precursor. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium, most commonly on the acetate methyl group or the omeprazole methoxy group. This isotopically labeled compound is a crucial internal standard for the accurate quantification of 5-hydroxyomeprazole and its acetate derivative in biological samples. youtube.com

Chemoenzymatic Synthesis and Biocatalytic Engineering for Stereoselective Metabolite Production

The metabolism of omeprazole in the human liver is primarily carried out by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. nih.govnih.gov These enzymes catalyze the hydroxylation of omeprazole to 5-hydroxyomeprazole and the sulfoxidation to omeprazole sulfone. nih.gov The formation of 5-hydroxyomeprazole is a stereoselective process, with a preference for one enantiomer over the other. nih.gov

Harnessing the power of enzymes in the laboratory, a field known as chemoenzymatic synthesis, offers a green and highly selective alternative to traditional chemical methods for producing drug metabolites. nih.gov Biocatalytic engineering involves the use of whole microbial cells or isolated enzymes to perform specific chemical transformations. nih.gov

For the production of 5-hydroxyomeprazole, microorganisms that express cytochrome P450 enzymes capable of hydroxylating omeprazole can be utilized. sphinxsai.com This approach can provide high yields of the desired metabolite with excellent stereoselectivity, mimicking the metabolic pathway in humans. Recent advancements in protein engineering allow for the modification of these enzymes to improve their activity, stability, and substrate specificity, further enhancing the efficiency of biocatalytic production. nih.gov

Enzyme/Organism Reaction Catalyzed Significance in Synthesis
Cytochrome P450 (CYP) Enzymes (e.g., CYP2C19, CYP3A4)Hydroxylation and sulfoxidation of omeprazole. nih.govnih.govKey enzymes in the in vivo metabolism of omeprazole, their use in vitro allows for the biomimetic synthesis of metabolites. nih.gov
Bacillus megaterium (CYP102A1)Can be engineered to act as a human metabolite-producing enzyme. sphinxsai.comOffers a microbial system for the production of human drug metabolites.
Fungi (e.g., B. cinerea)Biotransformation of omeprazole to 5-hydroxyomeprazole and omeprazole sulfone. researchgate.netProvides a whole-cell biocatalyst for the production of omeprazole metabolites.

Metabolic Biotransformation Pathways and Enzymatic Characterization

Contribution of Cytochrome P450 Isoforms to Omeprazole (B731) Hydroxylation

The hydroxylation of omeprazole is a key step in its metabolism, and the contribution of different CYP450 isoforms to this process is well-documented. researchgate.netnih.govnih.gov

The kinetics of 5-hydroxyomeprazole formation in individuals with different CYP2C19 genotypes (extensive vs. poor metabolizers) further underscore the enzyme's central role. nih.gov In extensive metabolizers, the kinetics are best described by a two-enzyme model (CYP2C19 and CYP3A4), while in poor metabolizers, a single-enzyme model (predominantly CYP3A4) is more appropriate. nih.govsigmaaldrich.com At therapeutic concentrations, CYP2C19 is the dominant enzyme for 5-hydroxylation. nih.gov

Table 1: Kinetic Parameters of Omeprazole 5-Hydroxylation by CYP2C19

ParameterValueReference
Predominant Metabolite5-hydroxyomeprazole pharmgkb.org
Primary EnzymeCYP2C19 pharmgkb.orgnih.govnih.govelsevierpure.com
StereoselectivityFavors R-omeprazole acs.orgnih.gov
Intrinsic Clearance (S-omeprazole)~10-fold lower than R-omeprazole nih.gov

This table summarizes the key kinetic parameters of CYP2C19-mediated 5-hydroxylation of omeprazole.

While CYP2C19 is the primary driver of 5-hydroxylation, CYP3A4 plays a significant complementary role in omeprazole metabolism, particularly in the formation of omeprazole sulfone. researchgate.netacs.org This pathway is the main route of metabolism for the S-enantiomer of omeprazole (esomeprazole). acs.org The intrinsic clearance for sulfone formation by CYP3A4 is substantially higher for S-omeprazole than for R-omeprazole. nih.gov

The metabolism of omeprazole is highly stereoselective, with CYP2C19 and CYP3A4 exhibiting distinct preferences for the R- and S-enantiomers. researchgate.netacs.orgnih.gov CYP2C19 preferentially hydroxylates R-omeprazole at the 5-position of the pyridine (B92270) ring to form 5-hydroxyomeprazole. researchgate.netacs.orgnih.gov In contrast, for S-omeprazole, CYP2C19 is more involved in 5-O-demethylation. researchgate.netnih.gov

Table 2: Stereoselective Metabolism of Omeprazole Enantiomers

EnzymePreferred EnantiomerPrimary Metabolic ReactionReference
CYP2C19R-omeprazole5-hydroxylation researchgate.netacs.orgnih.gov
CYP2C19S-omeprazole5-O-demethylation researchgate.netnih.gov
CYP3A4S-omeprazoleSulfoxidation researchgate.netacs.orgnih.gov

This table illustrates the stereoselective preferences of CYP2C19 and CYP3A4 in metabolizing the enantiomers of omeprazole.

Profiling and Identification of Novel and Known Omeprazole Metabolites using Deuterated Probes in Preclinical Models

The use of stable isotope-labeled compounds, such as deuterated probes, is a powerful technique for identifying and profiling drug metabolites. In preclinical studies, the co-administration of omeprazole and its deuterated analogue (D3-omeprazole) to mice has enabled the identification of numerous metabolites in both plasma and brain tissue. nih.gov This approach relies on detecting pairs of peaks with a specific mass difference (in this case, 3 Daltons) corresponding to the unlabeled and labeled drug and its metabolites. nih.gov

Using this method, a total of seventeen metabolites of omeprazole were identified, some of which were novel. nih.gov The metabolic profile was found to differ depending on the route of administration and the biological matrix (plasma vs. brain), highlighting the complexity of omeprazole's biotransformation. nih.gov The major known metabolites, such as 5-hydroxyomeprazole and omeprazole sulfone, were observed, along with newly identified compounds like a hydroxy glucuronide metabolite. nih.gov This demonstrates the utility of deuterated probes in expanding our understanding of a drug's metabolic fate.

In Vitro and In Vivo Biotransformation Studies Utilizing 5-Hydroxy Acetate (B1210297) Omeprazole-d3 and Related Compounds

While direct studies on "5-Hydroxy Acetate Omeprazole-d3" are not extensively detailed in the provided context, research on related compounds provides a strong basis for its utility. In vitro and in vivo studies are fundamental to characterizing biotransformation. For instance, in vitro experiments using isolated bovine adrenocortical cells have investigated the inhibitory effects of omeprazole on steroidogenesis, demonstrating its ability to block cholesterol side-chain cleavage. nih.gov

Furthermore, studies on the pharmacokinetics of omeprazole and its metabolites, such as 5-hydroxyomeprazole, are crucial. nih.gov The use of deuterated standards in analytical methods is standard practice for accurate quantification. The application of this compound would serve as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise measurement of 5-hydroxyomeprazole acetate, a potential downstream metabolite. Such studies are essential for building a complete picture of the metabolic cascade.

Computational Chemistry and Mechanistic Insights into Enzymatic Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of enzymatic reactions at a molecular level. compudrug.comrsc.org Molecular modeling and docking studies have been employed to understand the interaction of omeprazole with the active sites of CYP2C19 and CYP3A4. compudrug.com These studies have shown that the binding orientations of omeprazole within the enzyme active sites are consistent with the known sites of metabolism. compudrug.com

Quantum mechanics/molecular mechanics (QM/MM) calculations have provided further insights into the stereoselectivity of omeprazole metabolism. acs.org These calculations can predict the activation energy barriers for different metabolic pathways, helping to explain why CYP2C19 favors the 5-hydroxylation of R-omeprazole. acs.org For instance, computational studies have revealed that the activation free energy barrier for the sulfoxidation of S-omeprazole by CYP3A4 is 9.9 kcal/mol. acs.org Furthermore, computational redesign of enzymes like CYP102A1 has been successful in creating variants with high stereoselectivity for omeprazole hydroxylation, demonstrating the practical application of these computational approaches. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry-Based Techniques for Deuterated Metabolite Profiling and Identification

Mass spectrometry (MS) is an indispensable tool for metabolite identification and quantification due to its high sensitivity and specificity. numberanalytics.com When coupled with chromatographic separation, it provides a powerful platform for analyzing drug metabolites. The use of deuterated standards like 5-Hydroxy Acetate (B1210297) Omeprazole-d3 is particularly beneficial in MS-based methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. alwsci.comresearchgate.net This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. In a typical LC-MS/MS method for omeprazole (B731) and its metabolites, a reversed-phase C18 column is often used for chromatographic separation. nih.govmdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. nih.govresearchgate.net

For instance, in the analysis of omeprazole enantiomers, a triple quadrupole tandem mass spectrometer in positive ion mode (ESI+) can be used to monitor the mass transition of m/z 346.3 → 198.05 for omeprazole. nih.gov The use of a deuterated internal standard, such as D3-omeprazole, allows for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Omeprazole Analysis

ParameterValueReference
Chromatography
ColumnThermo HyPURITY C18 (150×2.1 mm, 5 μm) nih.gov
Mobile Phase10 mmol/L ammonium (B1175870) formate (B1220265) water-acetonitrile (50:50, v/v) nih.gov
Flow Rate0.25 mL/min nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Monitored Transitionm/z 346.2 → m/z 198.0 (for omeprazole) nih.gov

This table presents a representative set of parameters and may vary based on the specific application and instrumentation.

High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers precise mass measurements, which are invaluable for identifying unknown metabolites. alwsci.comgcu.ac.uk A key application of HRMS in metabolite profiling is isotope ratio-monitoring. nih.govnih.gov

In this approach, a 1:1 mixture of the parent drug (e.g., omeprazole) and its stable isotope-labeled counterpart (e.g., D3-omeprazole) is administered. nih.govnih.gov Any detected metabolite originating from the drug will exhibit a characteristic doublet in the mass spectrum, with a mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, 3 Daltons). mdpi.comnih.gov This unique isotopic signature allows for the confident identification of drug-related metabolites amidst a complex background of endogenous molecules, which is especially useful when analyzing samples from the brain and plasma. nih.govnih.gov This method has been successfully used to identify numerous omeprazole metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. mdpi.comnih.gov

Chromatographic Separation Techniques for Stereoisomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the enantiomers of omeprazole and its metabolites. nih.govbanglajol.info This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. nih.gov

For example, a Chiralpak IA stationary phase has been used for the enantioseparation of omeprazole and its chiral impurities. nih.gov Another study utilized a Chiralcel OD-H column with a mobile phase of n-hexane/2-propanol/acetic acid/triethylamine (B128534) to achieve separation. banglajol.info The choice of mobile phase, which can be either in normal-phase or reversed-phase mode, is critical for optimizing the separation of the enantiomers. nih.govxjtu.edu.cn

Table 2: Chiral HPLC Method for Omeprazole Enantiomers

ParameterValueReference
Chiral Stationary PhaseChiralcel OD-H banglajol.info
Mobile Phasen-hexane/ 2-propanol/ acetic acid/ triethylamine (100:20:0.2:0.1, v/v) banglajol.info
Flow Rate1.2 mL/min banglajol.info
DetectionUV at 300 nm banglajol.info

This table provides an example of a chiral HPLC method and specific conditions may differ.

Two-dimensional liquid chromatography (2D-LC) is a powerful technique that enhances the separation of complex samples by using two different chromatographic columns, often with orthogonal separation mechanisms. nih.gov A heart-cutting 2D-LC approach has been effectively used for the stereoselective analysis of omeprazole and 5-hydroxyomeprazole in human plasma. nih.gov

In a typical setup, an achiral column is used in the first dimension for initial separation and sample cleanup. nih.gov The fraction containing the analytes of interest is then transferred ("heart-cut") to a chiral column in the second dimension for the enantiomeric separation. nih.gov This approach provides high selectivity and sensitivity, making it suitable for complex biological matrices and for accurate phenotyping of enzymes like CYP2C19, which are involved in omeprazole metabolism. nih.govunil.ch

Method Development for Sample Preparation from Complex Biological Matrices (e.g., plasma, brain)

The successful analysis of 5-Hydroxy Acetate Omeprazole-d3 from biological matrices like plasma and brain tissue necessitates efficient sample preparation to remove interfering substances and concentrate the analyte. nih.govresearchgate.netnih.gov

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique where the analyte is adsorbed onto a solid sorbent, washed to remove impurities, and then eluted with a suitable solvent. nih.gov This method is frequently used for the extraction of omeprazole and its metabolites from plasma. nih.gov

Protein Precipitation: This is a simpler method where a solvent like acetonitrile (B52724) is added to the plasma or brain homogenate to precipitate proteins, which are then removed by centrifugation. mdpi.comnih.gov

For brain tissue analysis, the sample is first homogenized in a suitable buffer before proceeding with extraction techniques similar to those used for plasma. mdpi.comnih.gov The choice of sample preparation method depends on the analyte's properties, the nature of the biological matrix, and the sensitivity required for the analytical method.

Method Validation Parameters for Quantitative Assays of Labeled Metabolites in Research Settings

The validation of bioanalytical methods is crucial for ensuring the reliability and quality of quantitative data generated in research settings, particularly for pharmacokinetic and toxicokinetic studies. europa.eufederalregister.gov For labeled metabolites, such as this compound, which serves as a labeled analog of a key omeprazole metabolite, rigorous method validation is essential. coompo.compharmaffiliates.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. europa.eufederalregister.goviqvia.comfda.gov While these guidelines are primarily for regulatory submissions, their principles are fundamental for ensuring data integrity in any research application. europa.eubioanalysisforum.jp The core parameters for validating quantitative assays for labeled metabolites include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. hhs.gov

Accuracy

Accuracy defines the closeness of the mean test results obtained by the method to the true concentration of the analyte. youtube.com It is determined by replicate analysis of samples containing known amounts of the analyte. ich.org Accuracy should be assessed across the practical range of the assay. The acceptance criterion for accuracy is that the mean value should be within a specified percentage of the nominal value.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. youtube.com It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: within-run precision (repeatability) and between-run precision (intermediate precision). youtube.com

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. hhs.gov For labeled metabolites, it is critical to demonstrate that the assay is not affected by the presence of the unlabeled drug, other metabolites, or endogenous matrix components. biopharmaservices.com

Sensitivity

Sensitivity is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Reproducibility

Reproducibility assesses the precision between laboratories and is a key consideration when a method is transferred. While not always performed in a single research setting, understanding the factors that can affect reproducibility, such as different analysts, equipment, and reagents, is important for ensuring the robustness of the method. youtube.comnih.gov

Stability

Stability evaluations are conducted to ensure that the concentration of the analyte does not change during the entire process of sample handling, from collection to analysis. ich.orgbiopharmaservices.com This includes evaluating the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term bench-top, long-term) and the stability of the processed sample. ich.org

The following tables summarize the typical method validation parameters and acceptance criteria based on regulatory guidelines, as well as illustrative data from studies on omeprazole and its metabolites.

Table 1: Key Method Validation Parameters and General Acceptance Criteria

ParameterDescriptionGeneral Acceptance Criteria
AccuracyCloseness of the measured value to the nominal concentration.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. ich.org
PrecisionThe degree of scatter between a series of measurements. Expressed as CV or RSD.The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%. ich.org
SelectivityAbility to differentiate and quantify the analyte in the presence of other components.Response in a blank sample should be below the LLOQ response. ich.org
Sensitivity (LLOQ)The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%.
ReproducibilityPrecision of the assay under different conditions (e.g., different analysts, equipment).Inter-day precision (RSD) should be within 15%.
StabilityStability of the analyte in the biological matrix under various conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration. ich.org

Table 2: Example Validation Data for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma

AnalyteParameterConcentration LevelResult
OmeprazoleInter-day Precision (RSD)Low, Medium, High<4.4% nih.gov
Inter-day Accuracy (RE)Low, Medium, High4.1% nih.gov
5-HydroxyomeprazoleInter-day Precision (RSD)Low, Medium, High4.5% nih.gov
Inter-day Accuracy (RE)Low, Medium, High5.6% nih.gov
Both AnalytesLower Limit of Quantitation (LLOQ)N/A2.5 ng/mL nih.gov
Linearity (r)N/A>0.9998 nih.gov

Preclinical and in Vitro Investigation of Enzymatic and Metabolic Processes

Evaluation of Cytochrome P450 Enzyme Kinetics and Inhibitory Mechanisms in Recombinant Systems and Microsomal Preparations

The metabolic landscape of omeprazole (B731), a proton pump inhibitor, is predominantly shaped by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2C19 and CYP3A4 playing pivotal roles. nih.govnih.govacs.orgclinpgx.org The use of 5-Hydroxy Acetate (B1210297) Omeprazole-d3, a deuterated analog of an intermediate in the synthesis of the main metabolite, 5-Hydroxy Omeprazole, is instrumental in detailed kinetic studies. pharmaffiliates.com

Omeprazole is a racemic mixture of R- and S-enantiomers, and its metabolism is stereoselective. nih.govclinpgx.org CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of omeprazole, a major metabolic pathway. nih.govnih.gov In contrast, CYP3A4 is mainly responsible for the formation of omeprazole sulfone through sulphoxidation. nih.govcaymanchem.com Studies using human liver microsomes and cDNA-expressed enzymes have elucidated the kinetic parameters for these reactions. For instance, the intrinsic clearance (CLint) for the formation of the hydroxy metabolite from S-omeprazole is about 10-fold lower than from its R-enantiomer, indicating that S-omeprazole is cleared more slowly. nih.gov Conversely, the CLint value for the sulfone metabolite from S-omeprazole is higher than that from R-omeprazole. nih.gov

The affinity of omeprazole for CYP2C19 is significantly higher than for CYP3A4. nih.gov The dissociation constant (Kd) for CYP2C19 with omeprazole has been determined to be 8.6 µM, indicating a high affinity. jst.go.jp In terms of metabolic pathways, CYP2C19 is responsible for approximately 87% of the total intrinsic clearance of R-omeprazole, primarily through 5-hydroxylation. nih.gov For S-omeprazole, CYP2C19 accounts for about 40% of its total intrinsic clearance, with a greater role in 5-O-demethylation than 5-hydroxylation. nih.gov

Inhibitory mechanisms have also been investigated. The two enantiomers of omeprazole competitively inhibit each other's metabolism in human liver microsomes and in recombinant CYP2C19 and CYP3A4 systems. semanticscholar.org Furthermore, certain drugs co-administered with omeprazole can inhibit its metabolism. For example, clarithromycin and tinidazole have been shown to significantly inhibit the metabolism of omeprazole by CYP2C19. jst.go.jp

Enzyme Kinetic Parameters for Omeprazole Metabolism
EnzymeMetabolic PathwaySubstrate (Enantiomer)Kinetic ParameterValue
CYP2C195-HydroxylationR-OmeprazoleIntrinsic Clearance (CLint)Significantly higher than S-omeprazole
CYP2C195-HydroxylationS-OmeprazoleIntrinsic Clearance (CLint)10-fold lower than R-omeprazole
CYP3A4Sulphoxidation (Sulfone formation)S-OmeprazoleIntrinsic Clearance (CLint)10-fold higher than R-omeprazole
CYP2C19Overall MetabolismOmeprazoleDissociation Constant (Kd)8.6 µM

Assessment of Genetic Polymorphisms of CYP2C19 on Omeprazole 5-Hydroxylation Activity in In Vitro Models

Genetic polymorphisms in the CYP2C19 gene significantly influence the 5-hydroxylation of omeprazole, leading to wide inter-individual variability in its metabolism. nih.gov These genetic variations result in different metabolizer phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). frontiersin.org

Key loss-of-function alleles include CYP2C192 and CYP2C193, which lead to reduced or absent enzyme activity. nih.gov For instance, the CYP2C19*2 allele contains a splicing defect that results in a truncated, non-functional protein. nih.gov Individuals homozygous for these non-functional alleles are classified as PMs and exhibit significantly higher plasma concentrations of omeprazole due to decreased clearance. nih.gov

Conversely, the CYP2C1917 allele is associated with increased enzyme expression and activity, leading to the ultrarapid metabolizer phenotype, particularly in homozygous individuals. frontiersin.org UMs have a significantly lower area under the curve (AUC) for omeprazole compared to normal metabolizers (CYP2C191/*1). frontiersin.org

Impact of CYP2C19 Genetic Polymorphisms on Omeprazole 5-Hydroxylation
AlleleEffect on Enzyme ActivityMetabolizer PhenotypeImpact on Omeprazole Metabolism
CYP2C19\1NormalNormal/Extensive Metabolizer (NM/EM)Baseline omeprazole metabolism
CYP2C19*2, *CYP2C19\3Loss-of-functionPoor Metabolizer (PM)Significantly decreased 5-hydroxylation and clearance
CYP2C19*17Gain-of-function (increased expression)Ultrarapid Metabolizer (UM)Increased 5-hydroxylation and clearance
CYP2C19*19*Altered kinetics (decreased affinity)Intermediate Metabolizer (IM) potentialHigher Km, higher Vmax, comparable intrinsic clearance

Organ-Specific Metabolite Profiling and Distribution Studies using Deuterated Compounds in Animal Models

The use of stable isotope-labeled compounds, such as 5-Hydroxy Acetate Omeprazole-d3 and D3-omeprazole, is a powerful technique for metabolite profiling and distribution studies in animal models. nih.govresearchgate.net This approach allows for the clear differentiation of drug-derived metabolites from endogenous molecules in complex biological matrices like plasma and brain tissue. nih.govmdpi.com

In a study involving the concomitant administration of omeprazole and D3-omeprazole to mice, researchers were able to identify seventeen metabolites in both brain and plasma samples. nih.gov The presence of a 3-dalton mass difference between the metabolites of omeprazole and its deuterated counterpart facilitated their identification. nih.govmdpi.com The study revealed that the metabolite profiles differed depending on the administration route and the biological matrix (brain versus plasma). nih.gov

Such studies provide valuable insights into the central nervous system (CNS) penetration and metabolism of omeprazole. For instance, the brain-to-plasma partition coefficient (Kp) can be determined to evaluate the extent to which omeprazole and its metabolites cross the blood-brain barrier. nih.gov In one mouse study, the Kp value for omeprazole administered intravenously was 0.15, indicating moderate clearance. nih.gov

The major metabolic pathways identified in these animal models include mono-oxygenation and the conversion of the sulfoxide to a thioether. researchgate.net While many metabolites previously identified in other in vitro and in vivo systems were confirmed, new, previously unreported metabolites were also discovered using this deuterated tracer method. researchgate.net

Metabolite Profiling of Omeprazole using Deuterated Compounds in Mice
Biological MatrixKey FindingsMajor Metabolic Pathways Identified
PlasmaIdentification of multiple metabolites, profile differs from brain.Mono-oxygenation, Sulfoxide to Thioether Conversion
BrainIdentification of novel metabolites not seen in plasma.Mono-oxygenation, Sulfoxide to Thioether Conversion

In Vitro Biotransformation Studies using Microbial Systems and Human Cell Lines for Metabolite Production

In vitro biotransformation systems, including microbial cultures and human cell lines, serve as valuable tools for producing and studying drug metabolites, offering an alternative to chemical synthesis or animal studies.

Microbial systems can mimic mammalian metabolism. The fungus Cunninghamella elegans has been used to study the biotransformation of omeprazole. researchgate.net Research has shown that this fungus can produce relevant human metabolites of omeprazole. researchgate.net The primary metabolic pathways observed in Cunninghamella elegans include the reduction of the sulfoxide group to form omeprazole sulfide (B99878) and the hydroxylation of the aromatic rings and side chains of the molecule. researchgate.net This makes microbial biotransformation a potentially scalable method for producing reference standards of omeprazole metabolites for analytical and toxicological testing. researchgate.net

Human cell lines, such as well-differentiated gastric epithelial cell lines, have been employed to investigate the direct cellular effects of omeprazole, independent of its systemic effects on acid secretion. nih.gov In one study, omeprazole was shown to protect monolayers of a human gastric cell line from damage induced by sodium taurocholate. nih.gov This protective effect was found to be independent of prostaglandin synthesis and was not associated with an increase in endogenous sulfhydryl compounds, indicating a direct cellular action. nih.gov Such models are crucial for understanding the non-acid inhibitory mechanisms of omeprazole and its metabolites.

Mechanistic Studies of Metabolically Activated Species and Their Formation Pathways in Preclinical Contexts

Beyond its primary metabolic pathways leading to inactive metabolites, omeprazole can undergo metabolic activation to form reactive species. researchgate.netnih.gov These reactive metabolites can covalently bind to cellular macromolecules, a process that is sometimes linked to drug-induced toxicity.

Studies have identified that omeprazole can be metabolically activated to a reactive quinone imine metabolite. researchgate.net This bioactivation pathway is predominantly catalyzed by CYP3A4. researchgate.netnih.gov In vitro experiments using rat and human liver microsomes have shown that in the presence of trapping agents like glutathione (GSH), N-acetylcysteine (NAC), or cysteine (Cys), conjugates of the quinone imine can be detected. researchgate.netnih.gov

The formation of these conjugates has also been confirmed in vivo. Following omeprazole administration to rats, the corresponding GSH conjugates were detected in bile, and NAC conjugates were found in urine. researchgate.netnih.gov The reactive quinone imine has been shown to react with cysteine residues of hepatic proteins. researchgate.net Pre-treatment of primary hepatocytes with ketoconazole, a potent CYP3A4 inhibitor, was found to attenuate the cytotoxicity of omeprazole, further implicating CYP3A4 in the formation of these reactive species. researchgate.netnih.gov

The sulfoxidation of S-omeprazole to omeprazole sulfone, also mediated by CYP3A4, is a highly efficient process with a low activation free energy barrier. nih.gov While this is a major detoxification pathway, the parallel formation of reactive intermediates highlights the complex metabolic profile of omeprazole.

Formation of Reactive Metabolites of Omeprazole
Reactive MetabolitePrimary Enzyme InvolvedFormation PathwayEvidence
Quinone ImineCYP3A4Metabolic activation of the omeprazole moleculeDetection of GSH, NAC, and Cys conjugates in vitro and in vivo

Applications in Mechanistic Pharmacokinetic Studies and Systems Biology

Utilization of 5-Hydroxy Acetate (B1210297) Omeprazole-d3 as an Internal Standard in Preclinical Pharmacokinetic Method Development

In the realm of preclinical pharmacokinetics, the accurate quantification of drug metabolites in biological matrices is paramount. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS) methods, which rely on the use of an internal standard (IS) to ensure accuracy and precision. A deuterated version of the analyte of interest is considered the "gold standard" for use as an IS.

5-Hydroxy Acetate Omeprazole-d3 is an ideal internal standard for the quantification of its non-deuterated counterpart, 5-hydroxy acetate omeprazole (B731). Its utility stems from several key properties:

Physicochemical Similarity : It shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

Mass Difference : The mass difference of 3 daltons, due to the deuterium (B1214612) atoms, allows the mass spectrometer to distinguish it from the non-deuterated analyte. mdpi.com

Co-elution : It typically co-elutes with the analyte during liquid chromatography, which helps to compensate for any variations in retention time or matrix effects that could suppress the analyte's signal.

The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and reliable bioanalytical methods. It corrects for variability during sample preparation and analysis, leading to more accurate pharmacokinetic data in preclinical studies.

Table 1: Properties of this compound as an Internal Standard

PropertyAdvantage in Preclinical Method Development
Chemical Structure Nearly identical to the analyte (5-Hydroxy Acetate Omeprazole), ensuring similar behavior during sample processing (e.g., extraction recovery).
Chromatographic Behavior Co-elutes with the analyte, compensating for run-to-run variations in retention time.
Mass Spectrometric Detection Easily differentiated from the analyte by its higher mass, yet exhibits similar ionization efficiency, correcting for matrix effects.
Stability Stable isotope label does not readily exchange, ensuring the integrity of the standard throughout the analytical process.

Elucidation of Drug-Drug Interaction Mechanisms through Metabolic Enzyme Inhibition or Induction

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, it is a substrate for CYP2C19, which forms the 5-hydroxyomeprazole metabolite, and to a lesser extent for CYP3A4, which forms omeprazole sulfone. drugbank.comnih.gov Crucially, omeprazole is also a mechanism-based inhibitor of CYP2C19, meaning its metabolites can irreversibly bind to and inactivate the enzyme. researchgate.net This property is a major cause of drug-drug interactions (DDIs). nih.govnih.gov

Deuterated analogs are instrumental in dissecting these DDI mechanisms. By selectively deuterating a site of metabolism on a co-administered drug, researchers can probe the impact of omeprazole's inhibitory effects. For instance, a study investigating the interaction between omeprazole and the antiplatelet drug clopidogrel (B1663587) utilized a deuterated version of clopidogrel. nih.gov Clopidogrel requires activation by CYP2C19, and its efficacy is reduced by competitive inhibition from omeprazole. The study found that deuterated clopidogrel was less affected by co-administration with omeprazole, demonstrating that altering the metabolic site on the object drug can mitigate the DDI. nih.gov This approach allows for a precise understanding of how enzyme inhibition by drugs like omeprazole affects the metabolic pathways of other compounds.

Table 2: Omeprazole's Role in Metabolic Drug-Drug Interactions

Interacting Drug ClassEnzyme InvolvedMechanism of InteractionReference
Clopidogrel CYP2C19Omeprazole competitively inhibits the metabolic activation of clopidogrel. nih.govnih.gov
Diazepam CYP2C19Omeprazole impairs the CYP2C19-mediated metabolism of diazepam, increasing its concentration. nih.govresearchgate.net
Carbamazepine CYP3A4Omeprazole can competitively inhibit the metabolism of carbamazepine. nih.govresearchgate.net
Tacrolimus CYP3A4Omeprazole can inhibit the metabolism of tacrolimus, leading to increased levels. nih.gov

Investigation of Interspecies Differences in Omeprazole Metabolism using Deuterated Analogs

The metabolic profile of a drug can differ significantly between preclinical animal models and humans, posing a challenge for drug development. researchgate.net Deuterated analogs of a parent drug and its metabolites are valuable tools for conducting comparative metabolic studies across species.

By administering a mixture of the deuterated and non-deuterated drug, researchers can easily identify and track all metabolites in various biological samples, such as plasma or brain tissue. mdpi.com For example, studies in mice have identified numerous omeprazole metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. mdpi.com In humans, the formation of 5-hydroxyomeprazole via CYP2C19 is the dominant pathway, while sulfoxidation by CYP3A4 is another key route. nih.gov The relative importance of these pathways can vary between species.

Using deuterated standards like this compound allows for precise quantification of specific metabolic pathways in different species. This helps researchers understand whether a preclinical model (e.g., a mouse) is a suitable surrogate for predicting human metabolism and potential DDIs. Discrepancies in the metabolic ratios between species can highlight differences in enzyme activity or expression, providing crucial insights for extrapolating animal data to humans.

Table 3: Comparison of Major Omeprazole Metabolic Pathways

SpeciesPrimary Metabolizing EnzymeMajor MetaboliteKey CharacteristicsReference
Human CYP2C195-HydroxyomeprazolePolymorphic enzyme leads to variability in metabolism. S-omeprazole is cleared more slowly than R-omeprazole. nih.gov
Human CYP3A4Omeprazole SulfoneMajor pathway for S-omeprazole; less significant for R-omeprazole. nih.gov
Mouse Not specified, but CYP enzymes are involved5-Hydroxyomeprazole, Omeprazole Sulfone, othersA total of seventeen metabolites were identified in one study, indicating complex metabolic routes. mdpi.com

Contribution of Deuterated Metabolites to Systems Biology Models of Drug Disposition and Elimination

Systems biology and pharmacokinetic/pharmacodynamic (PK/PD) modeling aim to create comprehensive mathematical models that can predict a drug's absorption, distribution, metabolism, and excretion (ADME) in the body. The accuracy of these models is highly dependent on the quality and precision of the input parameters. nih.gov

By using this compound and other deuterated analogs, researchers can:

Determine precise metabolic rates: Measure the exact rate of formation for specific metabolites without ambiguity.

Identify metabolic switching: Observe if blocking one metabolic pathway through deuteration leads to an increase in others, a phenomenon known as metabolic switching. nih.gov

Validate model predictions: The empirical data generated from studies with deuterated compounds can be used to build, refine, and validate physiologically based pharmacokinetic (PBPK) models.

This high-quality data allows for the development of more sophisticated and accurate systems biology models. These models can better predict how genetic factors (like CYP2C19 polymorphisms), DDIs, and interspecies differences will affect a drug's behavior, ultimately contributing to a more mechanistic understanding of drug disposition. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization techniques for 5-Hydroxy Acetate Omeprazole-d3?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions of the parent compound, 5-Hydroxy Omeprazole, using isotopic labeling reagents. Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration sites and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98%) and molecular integrity. Stability during synthesis must be monitored due to the compound’s sensitivity to pH and oxidation .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., 5-hydroxyindoleacetic acid-d5) is optimal. Method validation should include specificity (resolution from metabolites like 5-Hydroxy Omeprazole sulfone), linearity (1–500 ng/mL range), and recovery rates (>85%) in plasma or tissue homogenates. Matrix effects and ion suppression must be assessed using blank biological samples .

Advanced Research Questions

Q. How does this compound behave under varying physicochemical conditions, and what are its degradation pathways?

  • Methodological Answer : Preformulation studies reveal instability in acidic environments (pH < 4), leading to sulfoxide degradation. Accelerated stability testing (40°C/75% RH) over 12 weeks identifies major degradation products via HPLC-UV. Compatibility with excipients (e.g., magnesium stearate) should be assessed using differential scanning calorimetry (DSC) to detect interactions .

Q. What is the role of this compound in cytochrome P450-mediated metabolic pathways?

  • Methodological Answer : In vitro metabolism assays using human liver microsomes (HLMs) and CYP2C19 isoforms can map metabolic pathways. Deuterium labeling slows metabolism compared to the non-deuterated form, quantified via metabolic half-life (t1/2) differences. Metabolite identification requires high-resolution MS<sup>2</sup> fragmentation to distinguish deuterated vs. non-deuterated products .

Q. How can researchers address challenges in impurity profiling of this compound?

  • Methodological Answer : Impurities like 5-O-Desmethyl Omeprazole (1151602-49-2) and sulfone derivatives require orthogonal methods: reverse-phase HPLC for separation and tandem MS for structural confirmation. Threshold limits (e.g., ≤0.15% per ICH Q3A guidelines) must be validated using spiked impurity standards .

Q. What experimental designs are suitable for comparative pharmacokinetic (PK) studies between deuterated and non-deuterated analogs?

  • Methodological Answer : Cross-over PK studies in rodent models should measure AUC0–24h, Cmax, and clearance rates. Isotope effects on bioavailability are analyzed via compartmental modeling. Ensure deuterium content is verified post-administration to rule in vivo isotopic exchange .

Q. How can molecular docking studies predict interactions between this compound and target enzymes?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) using X-ray crystallography data of proton pump structures (e.g., H<sup>+</sup>/K<sup>+</sup> ATPase) assess binding affinity changes due to deuteration. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.